![molecular formula C21H22N2O5 B13787755 1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787755.png)
1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes an aniline derivative, a pyrrolidine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the 2,4-dimethylaniline derivative, which can be synthesized through the reaction of 2,4-dimethylaniline with appropriate reagents such as N-bromosuccinimide . The next step involves the formation of the oxoethoxyphenyl intermediate, which can be achieved through etherification reactions. Finally, the pyrrolidine ring is introduced through cyclization reactions, and the carboxylic acid group is added via carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline derivative can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives or esters.
Scientific Research Applications
1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The aniline derivative can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The pyrrolidine ring and carboxylic acid group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylaniline derivatives: These compounds share the aniline core structure and exhibit similar reactivity.
Pyrrolidine carboxylic acids: Compounds with a pyrrolidine ring and carboxylic acid group, such as proline derivatives.
Oxoethoxyphenyl compounds: Molecules with an oxoethoxyphenyl moiety, which can participate in similar chemical reactions.
Uniqueness
1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2,4-dimethylaniline derivative enhances its reactivity, while the pyrrolidine ring and carboxylic acid group contribute to its stability and binding affinity.
Properties
Molecular Formula |
C21H22N2O5 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C21H22N2O5/c1-13-3-8-18(14(2)9-13)22-19(24)12-28-17-6-4-16(5-7-17)23-11-15(21(26)27)10-20(23)25/h3-9,15H,10-12H2,1-2H3,(H,22,24)(H,26,27) |
InChI Key |
PBYKZCNBVIZCIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O)C |
Origin of Product |
United States |
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